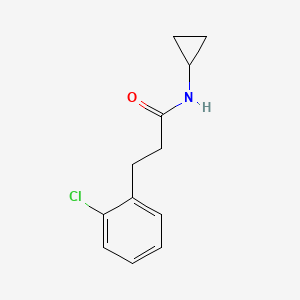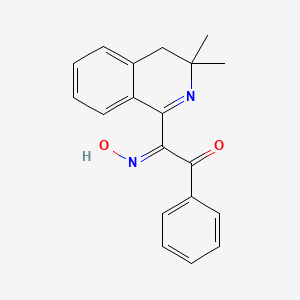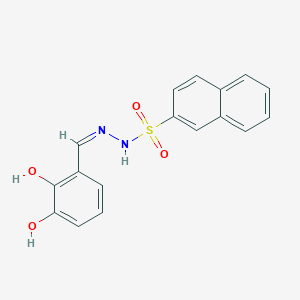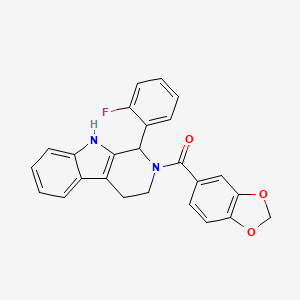![molecular formula C22H34N4O3 B6002282 2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B6002282.png)
2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[4-(4-morpholinyl)benzyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[4-(4-morpholinyl)benzyl]acetamide, also known as Compound X, is a synthetic compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[4-(4-morpholinyl)benzyl]acetamide X has been studied extensively for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and drug discovery. In neuroscience, this compound X has been shown to modulate the activity of GABA receptors, which play a crucial role in regulating neuronal excitability and synaptic transmission. In pharmacology, this compound X has been investigated as a potential drug candidate for the treatment of anxiety disorders, depression, and other neurological conditions. In drug discovery, this compound X has been used as a lead compound for the development of novel GABA receptor modulators and other therapeutic agents.
Mécanisme D'action
2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[4-(4-morpholinyl)benzyl]acetamide X exerts its effects by binding to specific sites on GABA receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA. By modulating the activity of these receptors, this compound X can enhance or suppress neuronal activity, depending on the specific subtype of receptor targeted. The precise mechanism of action of this compound X is still under investigation, but it is believed to involve allosteric modulation of receptor function.
Biochemical and Physiological Effects:
This compound X has been shown to have a range of biochemical and physiological effects, depending on the dosage and duration of exposure. In general, this compound X enhances the inhibitory effects of GABA receptors, leading to decreased neuronal excitability and increased synaptic inhibition. This can result in a range of physiological effects, such as sedation, muscle relaxation, and anxiolysis. In addition, this compound X has been shown to have neuroprotective effects, potentially through its ability to modulate oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[4-(4-morpholinyl)benzyl]acetamide X has several advantages as a research tool, including its high potency and selectivity for GABA receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use in lab experiments, such as its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the study of 2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[4-(4-morpholinyl)benzyl]acetamide X, including the development of more potent and selective GABA receptor modulators, the investigation of its potential therapeutic applications in neurological disorders, and the elucidation of its precise mechanism of action. In addition, there is a need for further research into the pharmacokinetics and pharmacodynamics of this compound X, as well as its potential interactions with other drugs and compounds. Overall, the study of this compound X has the potential to advance our understanding of GABA receptor function and to facilitate the development of novel therapeutic agents for a range of neurological conditions.
Méthodes De Synthèse
The synthesis of 2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[4-(4-morpholinyl)benzyl]acetamide X involves several steps, including the reaction of piperazine with 3-methylbutyryl chloride to form 1-(3-methylbutyl)piperazine, followed by the reaction of this intermediate with benzyl 4-morpholinobenzoate to form this compound X. The purity and yield of the final product can be optimized through various purification techniques, such as recrystallization or chromatography.
Propriétés
IUPAC Name |
2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-17(2)7-9-26-10-8-23-22(28)20(26)15-21(27)24-16-18-3-5-19(6-4-18)25-11-13-29-14-12-25/h3-6,17,20H,7-16H2,1-2H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSNLWLMHJTJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)NCC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{1-[3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6002258.png)
![2-[1-(1-isopropyl-4-piperidinyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6002264.png)

![4-methoxy-N-({1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6002272.png)
![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6002279.png)
![2-(cyclobutylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6002290.png)
![7-(3-methylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6002296.png)
![4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6002305.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B6002313.png)
![3,4-bis[(4-chlorobenzoyl)amino]benzoic acid](/img/structure/B6002333.png)
